molecular formula C7H5FN2 B11922295 5-Fluoroimidazo[1,5-a]pyridine

5-Fluoroimidazo[1,5-a]pyridine

Cat. No.: B11922295
M. Wt: 136.13 g/mol
InChI Key: OHPBASBTUXTDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of a fluorine atom at the 5th position of the imidazo[1,5-a]pyridine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method starts with the reaction of 5-bromopyridin-2-amine with suitable fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,5-a]pyridine-5-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroimidazo[1,5-a]pyridine is unique due to its specific fluorination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit methionyl-tRNA synthetase makes it particularly valuable in the treatment of parasitic infections .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5FN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H

InChI Key

OHPBASBTUXTDBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.